10-Formyltetrahydrofolic acid
Overview
Description
10-Formyltetrahydrofolic acid is a derivative of tetrahydrofolate, a form of folate that plays a crucial role in one-carbon transfer reactions. These reactions are essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA . This compound is also known for its involvement in amino acid metabolism and is an intermediate in the folate cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 10-formyltetrahydropteroylglutamic acid typically involves the acidification of 5-formyltetrahydropteroylglutamic acid, followed by reduction at a pH of 7.0 . This method provides a straightforward approach to synthesizing the compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 10-Formyltetrahydrofolic acid primarily undergoes formyltransferase reactions, which are crucial for purine biosynthesis . These reactions involve the transfer of a formyl group from the compound to other molecules.
Common Reagents and Conditions: The enzyme 10-formyltetrahydrofolate dehydrogenase catalyzes the transfer of the formyl group from 10-formyltetrahydropteroylglutamic acid to glycine, resulting in the formation of N⁵,N¹⁰-Methenyl-THF and L-serine.
Major Products: The major products formed from these reactions include N⁵,N¹⁰-Methenyl-THF, which is another crucial folate intermediate, and L-serine, an amino acid.
Scientific Research Applications
10-Formyltetrahydrofolic acid has a wide range of applications in scientific research:
Mechanism of Action
10-Formyltetrahydrofolic acid exerts its effects through its role as a donor of formyl groups in anabolism. It is used as a substrate in formyltransferase reactions, which are essential for purine biosynthesis . The compound interacts with various enzymes and molecular targets involved in these pathways, facilitating the transfer of formyl groups to other molecules.
Comparison with Similar Compounds
- 5-Methyltetrahydropteroylglutamic acid
- 5-Formyltetrahydropteroylglutamic acid
- N⁵,N¹⁰-Methenyl-THF
Comparison: 10-Formyltetrahydrofolic acid is unique due to its specific role in formyltransferase reactions and its involvement in purine biosynthesis . While similar compounds like 5-methyltetrahydropteroylglutamic acid and 5-formyltetrahydropteroylglutamic acid also participate in the folate cycle, 10-formyltetrahydropteroylglutamic acid is distinct in its ability to donate formyl groups, making it a critical intermediate in these biochemical pathways .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t11?,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFGTPPARQZWDO-YUZLPWPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903987 | |
Record name | 10-Formyltetrahydropteroylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 10-Formyltetrahydrofolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2800-34-2 | |
Record name | 10-Formyltetrahydrofolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2800-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Formyltetrahydropteroylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Formyltetrahydropteroylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Formyltetrahydrofolic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43SUG29HQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 10-Formyltetrahydrofolate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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